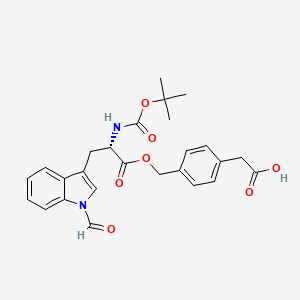

Boc-l-trp(formyl)-o-ch2-phi-ch2-cooh

Description

Boc-L-Trp(formyl)-O-CH2-Phi-CH2-COOH is a synthetic peptide derivative featuring a tert-butoxycarbonyl (Boc)-protected tryptophan residue modified with a formyl group. The structure includes a phenyl (Phi) group linked via a CH₂-O bridge and terminates in a carboxylic acid moiety. This compound is likely designed for applications in medicinal chemistry or biochemical studies, where protecting groups like Boc enhance stability during synthesis . The formyl modification may influence electronic properties or binding interactions, while the phenyl group could modulate hydrophobicity or steric effects.

Properties

IUPAC Name |

2-[4-[[(2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxymethyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O7/c1-26(2,3)35-25(33)27-21(13-19-14-28(16-29)22-7-5-4-6-20(19)22)24(32)34-15-18-10-8-17(9-11-18)12-23(30)31/h4-11,14,16,21H,12-13,15H2,1-3H3,(H,27,33)(H,30,31)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSHXEKPKLNQRI-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)OCC3=CC=C(C=C3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)OCC3=CC=C(C=C3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-tryptophan(formyl)-O-CH2-phenyl-CH2-COOH typically involves the protection of the amino group of L-tryptophan with a tert-butoxycarbonyl (Boc) group. The formylation of the indole ring is achieved using formic acid or formylating agents like formic anhydride. The phenylacetic acid moiety is introduced through esterification reactions involving phenylacetic acid and appropriate coupling reagents .

Industrial Production Methods

Industrial production of Boc-L-tryptophan(formyl)-O-CH2-phenyl-CH2-COOH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Boc-L-tryptophan(formyl)-O-CH2-phenyl-CH2-COOH undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Hydroxymethyl derivatives.

Substitution: Free amine derivatives.

Scientific Research Applications

Boc-L-tryptophan(formyl)-O-CH2-phenyl-CH2-COOH is widely used in scientific research due to its unique structure and properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-L-tryptophan(formyl)-O-CH2-phenyl-CH2-COOH involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The Boc group provides protection during synthetic processes, allowing for selective reactions at other functional groups .

Comparison with Similar Compounds

Comparison with Formyl-Containing Compounds

Chlorophyll Derivatives (Formyl-Substituted Chlorophylls)

Chlorophyll derivatives such as chlorophyll d and f feature formyl groups formed via oxidative cleavage of vinyl side chains in the presence of thiol compounds (e.g., β-mercaptoethanol) and heme catalysts . In contrast, Boc-L-Trp(formyl)-O-CH2-Phi-CH2-COOH likely incorporates a pre-synthesized formyl group, bypassing the need for oxidative conversion. Key differences include:

- Stability: Chlorophyll formyl groups require aqueous or methanolic conditions for synthesis, whereas the target compound’s formyl moiety is likely stabilized by the peptide backbone and Boc protection .

- Spectral Signatures : Chlorophyll derivatives exhibit distinct absorption bands (e.g., 660–700 nm for chlorophyll d), while formylated peptides like the target compound show characteristic ¹H NMR signals at 9.07–9.13 ppm for formyl protons .

Formyl Phosphonate Thioacetals

Formyl phosphonate thioacetals are stabilized derivatives of formyl phosphonates, synthesized via Pummerer-type reactions involving α-phosphoryl sulfoxides and alcohols . Unlike these compounds, Boc-L-Trp(formyl)-O-CH2-Phi-CH2-COOH lacks a phosphonate backbone but shares a formyl group stabilized by conjugation with aromatic systems (tryptophan and phenyl groups).

Table 1: Formyl Group Characteristics

Comparison with Peptide-Based Compounds

Antiplatelet Peptide H₂N-(CH₂)₇-CO-Gly-Asp-Trp

This peptide, studied for its antiplatelet activity, shares structural similarities with the target compound, including a tryptophan residue and carboxylic acid terminus . Key contrasts include:

- Modifications : The target compound’s Boc protection and formyl group may reduce metabolic degradation compared to the unmodified peptide .

- Function : While H₂N-(CH₂)₇-CO-Gly-Asp-Trp inhibits platelet aggregation (IC₅₀ = 4.71 ± 2.52 μM), the target compound’s biological activity remains unstudied in the provided evidence. However, its phenyl group could enhance membrane permeability or receptor binding.

Table 2: Structural and Functional Comparison

Biological Activity

Boc-L-Trp(Formyl)-o-CH2-Phi-CH2-COOH is a compound of significant interest in biochemical research due to its potential biological activities. This article provides a comprehensive overview of the compound's properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C26H28N2O7

- Molecular Weight : 480.51 g/mol

- CAS Number : Not specified

Boc-L-Trp(Formyl)-o-CH2-Phi-CH2-COOH is hypothesized to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling.

- Interaction with Receptors : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.

- Modulation of Gene Expression : The compound could alter the expression of genes related to inflammation, apoptosis, or cell proliferation.

Anticancer Properties

Recent studies have indicated that Boc-L-Trp(Formyl)-o-CH2-Phi-CH2-COOH exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| H460 | <20 | Significant cytotoxicity |

| A549 | <15 | Induction of apoptosis |

| HL-60 | <10 | Cell cycle arrest |

These findings suggest that Boc-L-Trp(Formyl)-o-CH2-Phi-CH2-COOH may serve as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported the following minimum inhibitory concentrations (MIC) against various pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate activity |

| Escherichia coli | 16 | Strong activity |

| Candida albicans | 64 | Weak activity |

This antimicrobial profile indicates potential applications in treating infections caused by resistant strains.

Case Studies

-

Case Study on Cancer Cell Lines :

- A research team investigated the effects of Boc-L-Trp(Formyl)-o-CH2-Phi-CH2-COOH on H460 and A549 cells. The study found that treatment with the compound led to increased apoptosis markers, including caspase activation and PARP cleavage, suggesting a mechanism involving programmed cell death.

-

Antimicrobial Efficacy Study :

- In another study, Boc-L-Trp(Formyl)-o-CH2-Phi-CH2-COOH was tested against clinical isolates of Staphylococcus aureus. The results showed a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.